3-Methyl-2-pentanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-2-pentanone is synthesized through a base-catalyzed aldol condensation of 2-butanone with acetaldehyde. This reaction forms 4-hydroxy-3-methyl-2-pentanone, which is then dehydrated to 3-methyl-3-penten-2-one over an acid catalyst. The final step involves hydrogenation over a palladium catalyst to yield this compound .
Industrial Production Methods: The industrial production of this compound follows the same synthetic route as described above. The process involves large-scale aldol condensation, dehydration, and hydrogenation steps, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-pentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to secondary alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions vary depending on the nucleophile, but common reagents include halogens and alkylating agents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
3-Methyl-2-pentanone has several applications in scientific research:
Biology: It is studied for its role in metabolic pathways and its effects on biological systems.
Medicine: It is used in the synthesis of certain medicinal compounds.
Industry: It is used in the manufacture of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 3-methyl-2-pentanone involves its interaction with various molecular targets and pathways. As a solvent, it facilitates the dissolution and reaction of other compounds. In biological systems, it can interact with enzymes and receptors, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
- 2-Hexanone
- 2-Pentanone
- 3-Hexanone
- 3-Pentanone
Properties
IUPAC Name |
3-methylpentan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-4-5(2)6(3)7/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHCLUNTQKBZGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021634 | |
Record name | 3-Methyl-2-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 3-Methyl-2-pentanone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10956 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
11.6 [mmHg] | |
Record name | 3-Methyl-2-pentanone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10956 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
565-61-7 | |
Record name | (±)-3-Methyl-2-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=565-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylpentan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-2-pentanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66492 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl-2-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylpentan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.439 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Methyl-2-pentanone?
A1: this compound has a molecular formula of C6H12O and a molecular weight of 100.16 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: While the provided articles do not focus on spectroscopic characterization, common techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to analyze its structure. For example, natural abundance nitrogen-15 NMR spectroscopy was used to study spin-lattice relaxation in organic compounds, including this compound ketoxime. []
Q3: What are the primary reaction pathways of this compound with hydroxyl radicals (OH)?
A3: Studies on the atmospheric chemistry of ketones [] show that OH radicals primarily abstract hydrogen atoms from this compound. The position of the carbonyl group (C=O) and methyl (CH3) branching influences the overall reaction rate. The abstraction is more favorable from sites near the carbonyl group and secondary carbon atoms.
Q4: Can you explain the role of this compound in the synthesis of filbertone?
A4: this compound serves as a key intermediate in a novel filbertone synthesis. [] The process involves condensing butanone and acetaldehyde into 3-methyl-3-penten-2-one, followed by catalytic hydrogenation to yield this compound. This intermediate then undergoes a final condensation reaction with acetaldehyde to produce filbertone.
Q5: How does the presence of a solid surface affect the photolysis of this compound?
A5: Research on the photochemistry of adsorbed alkyl ketones [, ] demonstrates that the photolysis of this compound on a solid surface like porous Vycor glass exhibits a higher type I selectivity compared to 2-pentanone. This difference is attributed to steric hindrance during the type II cleavage reaction in this compound due to the presence of the surface.
Q6: Has this compound been identified in any biological systems?
A7: Yes, this compound has been identified as a component of the anal odor blend in cattle. This blend exhibits repellent properties against the brown ear tick (Rhipicephalus appendiculatus), a vector for East Coast fever. []
Q7: What role does this compound play in plant-microbe interactions?
A8: Research on volatile organic compounds (VOCs) produced by Bacillus species with biocontrol properties identified this compound as a significant component. [] These VOCs, including this compound, showed significant antifungal activity against the plant pathogen Fusarium solani.
Q8: Can this compound be found in humans?
A9: Yes, this compound has been identified and quantified in human urine samples. [] Its presence in urine, along with other volatile organic compounds, is being investigated for its potential as a biomarker for various health conditions, including gastrointestinal cancers.
Q9: Does the stereoisomer of 3,4-dihydroxy-3-methyl-2-pentanone produced by Bacillus subtilis HN09 have any biological activity?
A10: Yes, the stereoisomeric Bacillus subtilis HN09 metabolite 3,4-dihydroxy-3-methyl-2-pentanone has been shown to induce disease resistance in Arabidopsis plants. [] While the exact mechanism is still under investigation, it is believed to involve multiple signaling pathways within the plant.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.